molecular formula C13H16F2N2O2 B2698042 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219842-43-9

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2698042
CAS No.: 1219842-43-9
M. Wt: 270.28
InChI Key: UUKUXJVMRIJCBA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxycyclopentylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The hydroxycyclopentylmethyl group is introduced through subsequent reactions involving cyclopentanol and appropriate protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the desired product with high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a hydroxycyclopentylmethyl group.

    1-(2,6-Difluorophenyl)-3-(methyl)urea: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

Uniqueness

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea stands out due to the presence of both the difluorophenyl and hydroxycyclopentylmethyl groups, which confer unique chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-9-4-3-5-10(15)11(9)17-12(18)16-8-13(19)6-1-2-7-13/h3-5,19H,1-2,6-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKUXJVMRIJCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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